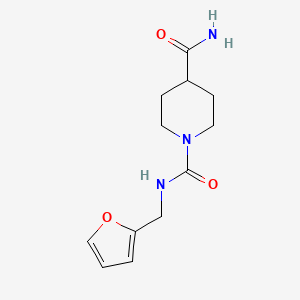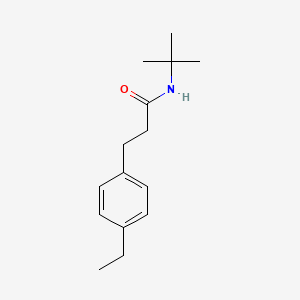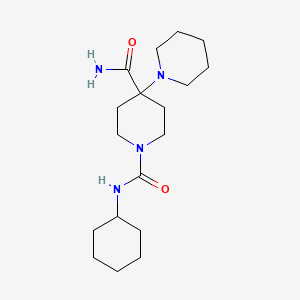![molecular formula C14H19F2N3O3S B4439571 N-(3,4-difluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4439571.png)
N-(3,4-difluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
説明
N-(3,4-difluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research. DAPT has been shown to inhibit the activity of γ-secretase, a protease responsible for the cleavage of amyloid precursor protein (APP) and the generation of amyloid-β (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease (AD). In addition, DAPT has been found to have other biological effects that make it a useful tool for studying various cellular processes.
作用機序
N-(3,4-difluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide inhibits the activity of γ-secretase by binding to the active site of the enzyme and preventing the cleavage of APP. This results in a decrease in the production of Aβ peptides, which are believed to be a major contributor to the pathogenesis of AD. In addition, N-(3,4-difluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been found to inhibit the activity of other proteases, such as caspases, which are involved in programmed cell death.
Biochemical and physiological effects:
N-(3,4-difluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of γ-secretase and other proteases, the induction of apoptosis (programmed cell death), and the inhibition of cell proliferation. N-(3,4-difluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has also been found to have anti-inflammatory effects and to modulate the immune response.
実験室実験の利点と制限
One advantage of using N-(3,4-difluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide in lab experiments is its specificity for γ-secretase and other proteases, which allows researchers to selectively inhibit these enzymes without affecting other cellular processes. Another advantage is its ability to penetrate the blood-brain barrier, making it a useful tool for studying the effects of γ-secretase inhibition on the central nervous system. However, one limitation of using N-(3,4-difluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide is its relatively low potency compared to other γ-secretase inhibitors, which may require higher concentrations to achieve the desired effect.
将来の方向性
There are several future directions for the use of N-(3,4-difluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide in scientific research. One area of interest is the development of more potent and selective γ-secretase inhibitors for the treatment of AD. Another area of interest is the use of N-(3,4-difluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide and other γ-secretase inhibitors in combination with other therapies, such as immunotherapy, to enhance their efficacy. In addition, N-(3,4-difluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide may have potential applications in the treatment of cancer and other diseases where protease inhibition is beneficial.
科学的研究の応用
N-(3,4-difluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been used in a wide range of scientific research, including studies on AD, cancer, and developmental biology. In AD research, N-(3,4-difluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been used to inhibit the production of Aβ peptides and to investigate the role of γ-secretase in the pathogenesis of AD. In cancer research, N-(3,4-difluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been shown to inhibit the Notch signaling pathway, which is involved in the development and progression of many types of cancer. In developmental biology, N-(3,4-difluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been used to block the activity of Notch signaling during embryonic development, allowing researchers to study the role of this pathway in various developmental processes.
特性
IUPAC Name |
N-(3,4-difluorophenyl)-1-(dimethylsulfamoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2N3O3S/c1-18(2)23(21,22)19-7-5-10(6-8-19)14(20)17-11-3-4-12(15)13(16)9-11/h3-4,9-10H,5-8H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRXQIWXJBMPND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-butyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4439502.png)
![3-amino-N-butylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4439506.png)





![4-[4-(2,5-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B4439537.png)
![2-(1-pyrrolidinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4439540.png)
![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-3-methylbenzamide](/img/structure/B4439548.png)
![[2-oxo-2-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)ethoxy]acetic acid](/img/structure/B4439550.png)

